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Compound Name: Bis(1,5-cyclooctadiene)nickel(0)

Cat. No.: B103923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂,

has long been a cornerstone precatalyst for a myriad of organic transformations. Its high

reactivity, stemming from the labile cyclooctadiene (COD) ligands, provides a gateway to a

diverse range of catalytic cycles. This guide offers an objective comparison of Ni(COD)₂ with

alternative catalytic systems in key reactions, supported by experimental data and detailed

mechanistic insights. We delve into the performance of Ni(COD)₂ in Suzuki-Miyaura coupling,

Buchwald-Hartwig amination, and C-H bond functionalization, providing a comprehensive

resource for catalyst selection and reaction optimization.

At a Glance: Ni(COD)₂ vs. Alternatives
Bis(1,5-cyclooctadiene)nickel(0) is a highly effective, yet air-sensitive, source of Ni(0) that

readily initiates catalytic cycles. Its performance is often benchmarked against more air-stable

Ni(II) precatalysts, which require in situ reduction, and the more commonly employed palladium

catalysts.
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Reaction Type Ni(COD)₂ System
Alternative Catalyst
System

Key Performance
Differences

Suzuki-Miyaura

Coupling
Ni(COD)₂ / PPh₃ (dppf)NiCl₂

Ni(COD)₂ offers high

yields at room

temperature for aryl

chlorides, while air-

stable Ni(II)

precursors may

require elevated

temperatures but offer

greater operational

simplicity.[1]

Buchwald-Hartwig

Amination
Ni(COD)₂ / dppf (dppf)Ni(o-tolyl)Cl

Ni(COD)₂ is highly

active for the

amination of a broad

scope of aryl

chlorides, though air-

stable Ni(II)

precatalysts have

been developed to

overcome the

handling challenges of

Ni(COD)₂.[2][3]

C-H Arylation Ni(COD)₂ / dcype Ni(OTf)₂ / dcype

While Ni(COD)₂ is a

potent catalyst for C-

H/C-O coupling, air-

stable Ni(II) salts like

Ni(OTf)₂ can also be

highly effective,

particularly with

specific ligand

combinations.[4]
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The catalytic utility of Ni(COD)₂ is rooted in its ability to access multiple oxidation states,

primarily Ni(0), Ni(I), Ni(II), and Ni(III). This contrasts with palladium catalysis, which

predominantly cycles between Pd(0) and Pd(II) states. The accessibility of odd oxidation states

in nickel often opens up radical-based mechanistic pathways.

Suzuki-Miyaura Coupling
The nickel-catalyzed Suzuki-Miyaura coupling typically proceeds through a Ni(0)/Ni(II) catalytic

cycle, analogous to the palladium-catalyzed version. However, the greater electron-donating

ability of nickel phosphine complexes can facilitate the activation of less reactive electrophiles

like aryl chlorides.
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Caption: Generalized catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, Ni(COD)₂-derived catalysts can operate through various

mechanisms, including the classical Ni(0)/Ni(II) cycle. However, evidence also points towards
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the involvement of Ni(I) and Ni(III) intermediates, particularly with N-heterocyclic carbene

(NHC) ligands, suggesting a more complex mechanistic landscape than with palladium.[5]
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Caption: Potential catalytic pathways in Ni-catalyzed Buchwald-Hartwig amination.

C-H Functionalization
Nickel-catalyzed C-H functionalization often involves a concerted metalation-deprotonation

step, where a directing group on the substrate facilitates the cleavage of the C-H bond. The

specific mechanism can be influenced by the choice of ligand and oxidant.
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Caption: General workflow for directing group-assisted Ni-catalyzed C-H functionalization.

Quantitative Performance Comparison
Suzuki-Miyaura Coupling of 4'-Chloroacetophenone and
Phenylboronic Acid
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Catalyst
System

Temp. (°C) Time (h) Yield (%) Reference

Ni(COD)₂ / PPh₃ RT 24 92

NiCl₂(PCy₃)₂ 110 12-36
60-95 (substrate

dependent)
[6]

Pd(PPh₃)₄ 100-110 12-24
40-70 (for aryl

chlorides)
[1]

Buchwald-Hartwig Amination of Aryl Chlorides
Catalyst
Precursor

Ligand Base Temp. (°C) Yield (%) Reference

Ni(COD)₂ dppf NaOtBu 100
Moderate to

Excellent
[2]

(dppf)Ni(o-

tolyl)Cl
dppf LiOtBu 100

High

(substrate

dependent)

[3]

NiCl₂(DME) SIPr·HCl NaOtBu 80
High (for aryl

sulfamates)
[7]

Experimental Protocols
Suzuki-Miyaura Coupling of 4'-Chloroacetophenone with
Phenylboronic Acid using Ni(COD)₂
Materials:

4'-Chloroacetophenone

Phenylboronic Acid

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

Triphenylphosphine (PPh₃)
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Tripotassium Phosphate (K₃PO₄)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate

Brine

Sodium sulfate

Silica gel

Procedure:

In an inert atmosphere glovebox, a reaction vessel is charged with phenylboronic acid (1.5

eq.), triphenylphosphine (0.08 eq.), tripotassium phosphate (3.0 eq.), and Ni(COD)₂ (0.04

eq.).

The vessel is sealed, removed from the glovebox, and 4'-chloroacetophenone (1.0 eq.)

dissolved in anhydrous THF is added via syringe.

The reaction mixture is stirred at room temperature for 24 hours.

Upon completion, the reaction is quenched with water.

The aqueous layer is extracted three times with ethyl acetate.

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 4-

acetylbiphenyl.

Buchwald-Hartwig Amination of Aryl Chlorides using
Ni(COD)₂
Materials:
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Aryl chloride

Amine

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Procedure:

In an inert atmosphere glovebox, a sealable Schlenk tube is charged with Ni(COD)₂ (5 mol

%), dppf (10 mol %), and sodium tert-butoxide (1.4 eq.).[2]

The aryl chloride (1.0 eq.) and the amine (1.2 eq.) are added, followed by anhydrous

toluene.[2]

The tube is sealed, removed from the glovebox, and heated to 100 °C with stirring until the

aryl chloride is consumed, as monitored by GC analysis.[2]

After cooling, the reaction mixture is diluted with ether and filtered through a plug of Celite.

The filtrate is concentrated, and the residue is purified by chromatography to afford the

desired arylamine.

Nickel-Catalyzed C-H Arylation of Imidazoles with
Phenol Derivatives
Materials:

Imidazole substrate

Phenol derivative (e.g., carbamate)

Ni(COD)₂
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1,2-Bis(dicyclohexylphosphino)ethane (dcype)

Potassium phosphate (K₃PO₄)

tert-Amyl alcohol

Procedure:

In an inert atmosphere glovebox, a reaction vial is charged with the imidazole substrate (1.0

eq.), the phenol derivative (1.5 eq.), Ni(COD)₂ (10 mol %), dcype (12 mol %), and K₃PO₄

(3.0 eq.).[4]

tert-Amyl alcohol is added as the solvent.[4]

The vial is sealed and heated to 110 °C for 12-36 hours.[4]

After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered.

The filtrate is concentrated, and the product is purified by column chromatography.

In conclusion, while Ni(COD)₂ remains a highly reactive and versatile precatalyst for a range of

important chemical transformations, the choice of catalytic system should be guided by the

specific requirements of the reaction, including substrate scope, functional group tolerance,

and operational considerations such as air sensitivity. The development of air-stable Ni(II)

precatalysts has provided valuable alternatives that mitigate the handling challenges

associated with Ni(COD)₂, expanding the accessibility of nickel catalysis to a broader range of

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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